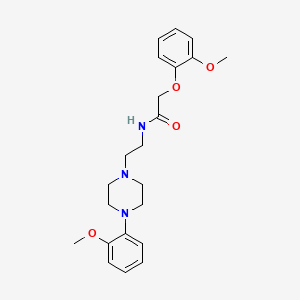

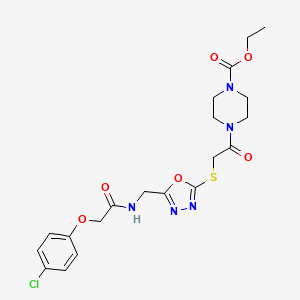

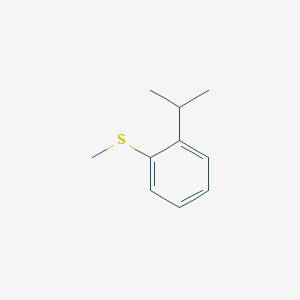

![molecular formula C14H13NO2 B3017207 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine CAS No. 2201698-84-0](/img/structure/B3017207.png)

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine” is a compound that contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .科学的研究の応用

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit dramatic anticancer activities, with significant cell growth inhibitory effects on various cancer cell lines . For instance, certain benzofuran compounds have shown inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cell lines . This suggests that “2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine” could potentially be developed as an anticancer agent.

Antimicrobial Properties

Benzofuran scaffolds have also been recognized for their antimicrobial potential. Substituents on the benzofuran nucleus, such as halogens, nitro, and hydroxyl groups, have displayed potent antibacterial activity . This indicates that our compound of interest may serve as a basis for developing new antimicrobial agents targeting a range of bacterial pathogens.

Antiviral Applications

The structural features of benzofuran derivatives make them suitable candidates for antiviral drug development. For example, macrocyclic benzofuran compounds have demonstrated anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease . This opens up possibilities for “2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine” to be explored as an antiviral agent.

Anti-Oxidative Effects

Benzofuran compounds are known to possess strong anti-oxidative activities . This property is crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and aging. Therefore, the compound could be researched for its potential use in treatments aimed at reducing oxidative damage.

GPCR Agonist for Diabetes Treatment

Some benzofuran derivatives have been optimized to act as agonists for G Protein-Coupled Receptor 40 (GPCR 40), also known as Free Fatty Acid Receptor 1 . These agonists can serve as glucose-dependent insulinotropic agents, suggesting a role for “2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine” in diabetes treatment by enhancing insulin secretion in a glucose-dependent manner.

Natural Product Synthesis

Benzofuran is a core structural unit in various biologically active natural medicines and synthetic chemical raw materials . The compound “2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine” could be utilized in the synthesis of complex natural products, leveraging novel methods for constructing benzofuran rings, such as free radical cyclization cascades or proton quantum tunneling .

将来の方向性

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research may focus on the discovery of new drugs in the fields of drug invention and development using benzofuran derivatives .

作用機序

Target of Action

Benzofuran derivatives, which this compound is a part of, have been shown to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

Benzofuran derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular processes . The specific mode of action would depend on the particular target involved.

Biochemical Pathways

Benzofuran derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis . The compound’s effects on these pathways could contribute to its potential biological activities.

Pharmacokinetics

Metabolic stability and the potential for metabolic interactions can also impact the compound’s pharmacokinetic profile .

Result of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects could be the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, the physiological environment within the body, including the presence of enzymes, proteins, and other biomolecules, can also influence the compound’s action .

特性

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-7-15-14(3-1)17-10-11-4-5-13-12(9-11)6-8-16-13/h1-5,7,9H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHCJLRZTCIDAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)COC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

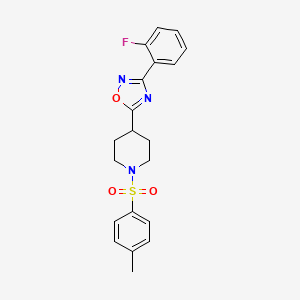

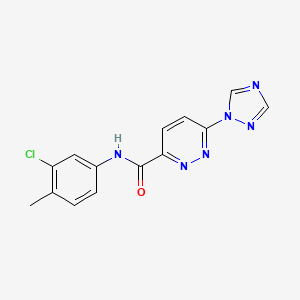

![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)

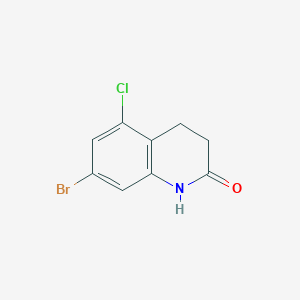

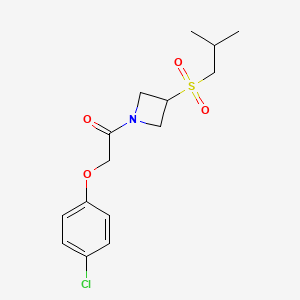

![Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B3017132.png)

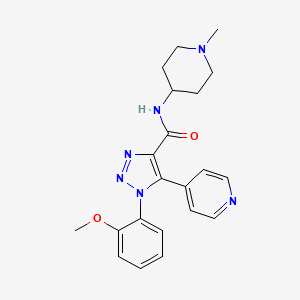

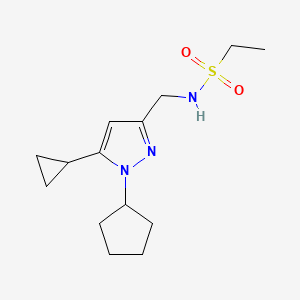

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)

![5-bromo-2-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B3017144.png)